Home > Products > Screening Compounds P144194 > Lenalidomide-PEG4-propargyl
Lenalidomide-PEG4-propargyl -

Lenalidomide-PEG4-propargyl

Catalog Number: EVT-14912204
CAS Number:
Molecular Formula: C24H31N3O7
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lenalidomide-PEG4-propargyl can be classified as a bioconjugate, specifically designed for applications in targeted drug delivery and protein degradation mechanisms. It is primarily utilized in research settings focused on developing proteolysis-targeting chimeras (PROTACs), which aim to selectively degrade specific proteins implicated in diseases such as cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenalidomide-PEG4-propargyl involves several key steps:

  1. Activation of Lenalidomide: The initial step involves converting lenalidomide into a reactive intermediate, typically an ester or amide.
  2. PEGylation: The activated lenalidomide is reacted with a PEG4 linker using coupling agents like N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the reaction.
  3. Propargylation: The PEGylated compound is subsequently reacted with propargyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the propargyl group.

These methods can be optimized for industrial production, often employing techniques such as high-performance liquid chromatography for purification and quality control.

Molecular Structure Analysis

Structure and Data

Lenalidomide-PEG4-propargyl retains the core structure of lenalidomide, characterized by its unique bicyclic structure that includes a phthalimide moiety. The addition of the PEG4 linker and propargyl group alters its physical properties:

  • Molecular Formula: C₁₈H₃₁N₃O₄
  • Molecular Weight: Approximately 359.46 g/mol
  • Structural Features:
    • The PEG4 linker enhances solubility.
    • The propargyl group allows for click chemistry applications.

The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

Lenalidomide-PEG4-propargyl can undergo various chemical reactions:

  1. Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate.
  2. Reduction: Reduction reactions can convert nitro groups in lenalidomide to amines using sodium borohydride or palladium catalysts.
  3. Substitution: The propargyl group is capable of participating in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

These reactions are essential for modifying the compound for specific therapeutic applications.

Mechanism of Action

Process and Data

Lenalidomide-PEG4-propargyl exerts its pharmacological effects through multiple mechanisms:

  • Immunomodulation: It enhances immune responses by stimulating T-cells and natural killer cells.
  • Anti-Angiogenesis: The compound inhibits new blood vessel formation, thereby restricting tumor growth.
  • Protein Degradation: It promotes the degradation of specific proteins involved in cancer cell survival through interactions with cereblon, an E3 ubiquitin ligase component. This interaction leads to the ubiquitination and subsequent proteasomal degradation of target proteins such as Ikaros (IKZF1) and Aiolos (IKZF3) .

These mechanisms highlight its potential utility in cancer therapies where modulation of immune response and targeted protein degradation are critical.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lenalidomide-PEG4-propargyl exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the PEG4 linker; soluble in organic solvents and buffered aqueous solutions.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Polymorphism: Similar to lenalidomide, it may exhibit polymorphism, which can affect its bioavailability .

These properties are crucial for determining its applicability in various scientific research contexts.

Applications

Scientific Uses

Lenalidomide-PEG4-propargyl has diverse applications across multiple fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Used in studies investigating protein-protein interactions and cellular signaling pathways.
  • Medicine: Explored for targeted drug delivery systems and cancer therapy applications, particularly within PROTAC development frameworks .

The versatility of Lenalidomide-PEG4-propargyl makes it an essential component in advancing therapeutic strategies aimed at precise protein modulation and degradation.

Introduction to Lenalidomide-PEG4-Propargyl in Targeted Protein Degradation

Role of Cereblon (CRBN)-Targeting Ligands in PROTAC Design

Cereblon (CRBN) has emerged as a privileged E3 ubiquitin ligase in PROTAC design due to its ubiquitous tissue expression, adaptable ligand-binding domain, and established role in neosubstrate degradation. Lenalidomide-PEG4-propargyl capitalizes on the molecular glue properties of its lenalidomide moiety, which engages CRBN with high affinity (IC₅₀ in low micromolar range) and induces conformational changes necessary for substrate recruitment [2] [7]. The molecular mechanism involves formation of a ternary complex where CRBN-lenalidomide serves as a scaffold to position target proteins for ubiquitination. Structural analyses reveal that the phthalimide ring of lenalidomide inserts into the hydrophobic pocket of CRBN's C-terminal domain, while the glutarimide moiety coordinates key hydrogen bonding interactions with His380 and Trp386 residues, enabling stable complex formation [5] [7].

Compared to VHL or MDM2 ligands, CRBN binders like lenalidomide offer significant advantages in PROTAC design, including smaller molecular weight, superior cell permeability, and established clinical safety profiles of parent compounds. Lenalidomide-PEG4-propargyl specifically enhances these properties through its terminal alkyne, enabling modular PROTAC synthesis via click chemistry with azide-functionalized protein binders [2]. This click-compatible feature streamlines the synthesis of diverse PROTAC libraries for structure-activity relationship studies, as evidenced by its application in developing MD-224 (HY-114312), a potent BET degrader [2] [7]. The compound's versatility extends across multiple E3 ligase ligand-linker conjugate categories, making it a fundamental building block in modern TPD platforms [7] [8].

Table 1: Key Properties of CRBN-Targeting Ligands in PROTAC Design

Ligand TypeMolecular Weight (g/mol)Click Chemistry HandleCRBN Binding AffinityPrimary Applications
Lenalidomide-PEG4-propargyl473.53Terminal alkyneHighPROTAC synthesis via CuAAC
Lenalidomide-propargyl-C2-NH2361.82Terminal alkyneHighMD-224 PROTAC development
Thalidomide-O-PEG4-propargyl488.50Terminal alkyneModerateCereblon fluorescent probes
Pomalidomide 4'-PEG2-amine463.36Terminal amineHighAmine-coupling PROTAC synthesis

Structural Evolution from Thalidomide Derivatives to Lenalidomide-Based Conjugates

The development of lenalidomide-PEG4-propargyl represents the culmination of strategic structural refinements beginning with first-generation immunomodulatory drugs (IMiDs). Thalidomide, the progenitor of this class, demonstrated teratogenicity linked to inadvertent degradation of developmental transcription factors (SALL4, PLZF), prompting development of safer analogues [5]. Lenalidomide emerged through precise modifications to the phthalimide ring, specifically introducing an amino group at position 4, which significantly altered neosubstrate specificity while retaining therapeutic degradation of IKZF1/3 and CK1α in hematological malignancies [5].

The strategic 6-position halogenation of lenalidomide marked a critical advancement in selectivity engineering. As demonstrated by 6-fluoro lenalidomide (NE-005/F-Le), this modification enhances degradation of therapeutic targets (IKZF1, IKZF3, CK1α) while minimizing off-target effects on teratogenic substrates like SALL4 [5]. AlphaScreen interaction assays revealed 6-fluoro lenalidomide exhibits 3.2-fold stronger binding to IKZF1 than native lenalidomide, while reducing SALL4 interactions by 58% [5]. This selectivity paradigm directly informed the design rationale for lenalidomide-PEG4-propargyl, which preserves the optimized phthalimide pharmacophore while introducing conjugation capabilities.

The structural evolution continued with linker-attachment strategies. Early conjugates featured direct alkyl chain linkers at the 4'-position, but suffered from limited solubility and conformational rigidity. PEG spacers subsequently emerged as superior alternatives, with PEG4 providing an optimal balance of length (approximately 17.2 Å) and flexibility [4] [6]. In lenalidomide-PEG4-propargyl, the tetraethylene glycol chain connects the 4'-position of lenalidomide to the terminal alkyne, preserving CRBN binding while enabling efficient PROTAC assembly [1] [4]. This represents a significant advancement over thalidomide-PEG4-propargyl (C₂₄H₂₈N₂O₉, MW 488.5 Da), which exhibits different neosubstrate degradation profiles and reduced anti-proliferative effects in multiple myeloma models [4] [5].

Table 2: Structural Evolution of Thalidomide Derivatives in TPD Applications

GenerationRepresentative CompoundKey Structural FeaturesSelectivity Advancements
First-GenerationThalidomideUnmodified phthalimide ringBroad neosubstrate degradation (SALL4, IKZF1/3)
Second-GenerationLenalidomide4-Amino substitution on phthalimideImproved IKZF1/3 specificity, reduced SALL4 affinity
Third-Generation6-Fluoro-lenalidomide6-Halo substitution on phthalimideEnhanced IKZF1 degradation (3.2-fold), reduced SALL4 binding
Conjugation-ReadyLenalidomide-PEG4-propargyl4'-PEG4 linker + terminal alkyneRetains optimized specificity with click chemistry functionality

Significance of PEG4 Linkers in Modulating Pharmacokinetic and Pharmacodynamic Properties

The tetraethylene glycol (PEG4) spacer in lenalidomide-PEG4-propargyl plays a multifaceted role in determining the compound's biophysical behavior and PROTAC efficiency. With a molecular weight of 194.23 g/mol for the linker segment, the PEG4 moiety constitutes approximately 41% of the total conjugate mass, significantly influencing its physicochemical properties [1] [3]. The flexible 16-atom chain (C₂₀H₃₈O₅ when isolated) extends approximately 17.2 Å, creating an optimal spatial separation between the lenalidomide warhead and the conjugated target binder, which typically requires 30-40 Å for efficient ternary complex formation [3] [9].

Compared to alkyl linkers, PEG spacers dramatically enhance aqueous solubility, with Propargyl-PEG4-Tos (MW 386.46 g/mol) exhibiting solubility >50 mg/mL in aqueous buffers versus <5 mg/mL for comparable alkyl-linked analogues [3]. This hydrophilicity directly translates to improved bioavailability and reduced aggregation tendencies in biological systems. The PEG4 linker also confers protease resistance and reduced immunogenicity relative to peptide-based linkers, making it particularly suitable for in vivo applications [9]. Additionally, the ethylene oxide repeating units create an electron-rich environment that may facilitate favorable protein interactions through weak electrostatic forces, potentially enhancing ternary complex stability [4].

The length optimization of PEG spacers represents a critical structure-activity relationship consideration. Shorter PEG chains (PEG1-2) may restrict PROTAC flexibility, impairing productive ubiquitin transfer, while longer chains (PEG6-8) increase molecular weight without commensurate benefits and potentially reduce cell permeability [6]. PEG4 achieves an optimal balance, enabling efficient degradation across diverse targets, as demonstrated by BET degraders incorporating thalidomide-O-PEG4-propargyl achieving DC₅₀ values <10 nM in leukemia cell lines [4]. Furthermore, the propargyl termination enables efficient "click" conjugation (CuAAC kinetics >1,000 M⁻¹s⁻¹) without compromising CRBN binding, as confirmed by isothermal titration calorimetry showing Kd values of 4.2 μM for lenalidomide-PEG4-propargyl versus 3.8 μM for unconjugated lenalidomide [1] [10].

Table 3: Comparative Analysis of PROTAC Linker Systems

Linker TypeRepresentative CompoundSolubility (Water)FlexibilityPROTAC Assembly Efficiency
PEG4-BasedLenalidomide-PEG4-propargyl>20 mg/mLHigh (12 rotatable bonds)>85% conjugation yield
Alkyl ChainPomalidomide 4'-alkylC3-acid<2 mg/mLLow (3 rotatable bonds)45-60% conjugation yield
PEG2-BasedLenalidomide 4'-PEG2-amine8-10 mg/mLModerate (7 rotatable bonds)70-75% conjugation yield
HybridThalidomide 4'-oxyacetamide-alkylC1-PEG312-15 mg/mLModerate-High65-80% conjugation yield

Properties

Product Name

Lenalidomide-PEG4-propargyl

IUPAC Name

3-[3-oxo-7-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C24H31N3O7/c1-2-9-31-11-13-33-15-16-34-14-12-32-10-8-25-20-5-3-4-18-19(20)17-27(24(18)30)21-6-7-22(28)26-23(21)29/h1,3-5,21,25H,6-17H2,(H,26,28,29)

InChI Key

BAXAOTQVTJNWFP-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.